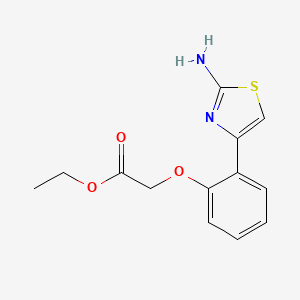
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
説明
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 . It is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, attached to a phenyl ring through an oxygen atom .科学的研究の応用
Applications in Process Intensification Techniques
Ethyl acetate, a compound structurally related to Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate, has been extensively studied for its role in process intensification techniques. These techniques aim to enhance the efficiency and effectiveness of chemical processes. Ethyl acetate is notably used as a solvent in paints, coatings, resins, and inks, and plays a crucial role in the fragrance and flavor industry. The production process of ethyl acetate involves various intensification techniques, such as reactive distillation and pervaporation, which offer advantages in terms of energy consumption, production rate, and economic effectiveness (Patil & Gnanasundaram, 2020).
Spaceflight Maximum Allowable Concentrations
Research on ethyl acetate has also extended to its spaceflight applications, particularly in determining the Spaceflight Maximum Allowable Concentrations (SMACs) for maintaining air quality in closed environments like the International Space Station. This research underscores the importance of understanding the toxicological properties of compounds used in confined spaces, which could be relevant for this compound in similar applications (Williams & Ryder, 2023).
Antioxidant Capacity Assays
Thiazole compounds, which are part of the chemical structure of this compound, have been involved in antioxidant capacity assays. These assays, such as the ABTS/PP decolorization assay, are crucial for understanding the antioxidant properties of compounds. Such research is vital for the development of antioxidants in food, pharmaceuticals, and cosmetic industries (Ilyasov et al., 2020).
Chemical Communication in Honeybees
Research on esters, related to this compound, has explored their role in chemical communication among honeybees. Esters like ethyl oleate act as primer pheromones influencing the behavior and physiology of bees, indicating the potential for this compound in studies related to chemical signaling and communication in biological systems (Trhlin & Rajchard, 2018).
作用機序
Target of Action
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate is a compound that has been found to have potent inhibitory effects on cyclin-dependent kinase 5 . This kinase plays a crucial role in the regulation of the cell cycle, and its inhibition can have significant effects on cellular function.
Mode of Action
The compound interacts with its target, cyclin-dependent kinase 5, by binding to the active site of the enzyme. This binding inhibits the kinase’s activity, preventing it from phosphorylating its substrates and thus disrupting the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of cyclin-dependent kinase 5 affects multiple biochemical pathways. Most notably, it disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and potentially induce apoptosis . Additionally, cyclin-dependent kinase 5 is involved in various neurodegenerative disorders, so its inhibition could have therapeutic effects in these conditions .
Pharmacokinetics
Its molecular weight (27833) and structure suggest that it may have good bioavailability
Result of Action
The inhibition of cyclin-dependent kinase 5 by this compound can lead to a variety of cellular effects. These include cell cycle arrest, induction of apoptosis, and potential therapeutic effects in neurodegenerative disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its target .
特性
IUPAC Name |
ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-17-12(16)7-18-11-6-4-3-5-9(11)10-8-19-13(14)15-10/h3-6,8H,2,7H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWKYYYTCUMITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


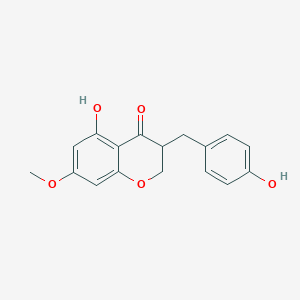
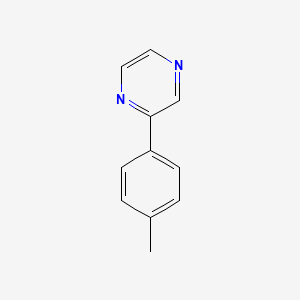
![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)
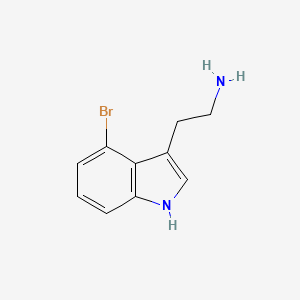

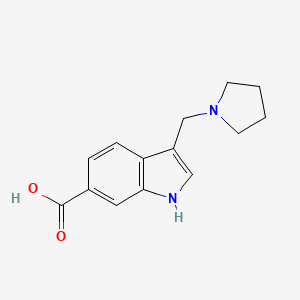
![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3080047.png)

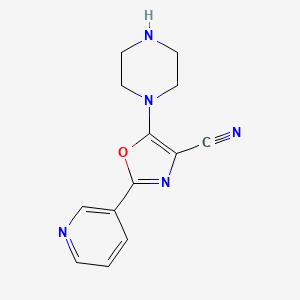
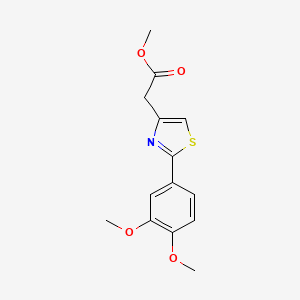

![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)
![7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B3080091.png)
